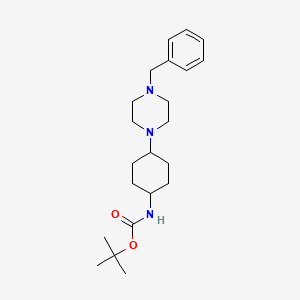

tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate

Description

tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate is a carbamate-protected cyclohexylamine derivative featuring a benzylpiperazine substituent. This compound is structurally characterized by:

- A tert-butyl carbamate group, which serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes.

- A cyclohexyl ring with a relative (rel) stereochemistry at the 4-position.

- A 4-benzylpiperazine group, which introduces aromatic and basic nitrogen-containing motifs, often associated with biological activity in pharmaceuticals.

Properties

Molecular Formula |

C22H35N3O2 |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

tert-butyl N-[4-(4-benzylpiperazin-1-yl)cyclohexyl]carbamate |

InChI |

InChI=1S/C22H35N3O2/c1-22(2,3)27-21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,23,26) |

InChI Key |

QYSLLVQBNHEFRD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Tosylate Intermediate

Synthesis Pathway

This three-step method is the most widely documented approach:

Step 1: Boc Protection of 4-Aminocyclohexanol

4-Aminocyclohexanol reacts with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., NaOH/THF) to yield tert-butyl (4-hydroxycyclohexyl)carbamate. The reaction typically achieves >90% yield under mild conditions (0–25°C, 4–6 h).

Step 2: Tosylation of Hydroxyl Group

The hydroxyl group is converted to a tosylate using tosyl chloride (TsCl) in dichloromethane (DCM) with triethylamine as a base. This step proceeds quantitatively at 0–5°C within 2 h.

Step 3: Nucleophilic Substitution with 1-Benzylpiperazine

The tosylate undergoes displacement with 1-benzylpiperazine in dimethylformamide (DMF) at 80–100°C for 12–24 h. Potassium carbonate facilitates the reaction, yielding the final product after purification via recrystallization (hexane/ethyl acetate).

Key Data:

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Boc₂O, NaOH, THF | 92 | 98 |

| 2 | TsCl, Et₃N, DCM | 99 | 99 |

| 3 | 1-Benzylpiperazine, K₂CO₃, DMF | 75 | 95 |

Advantages : High scalability, cost-effective reagents.

Limitations : Requires strict temperature control during tosylation to avoid byproducts.

Direct Alkylation of Cyclohexylamine Derivatives

Method Overview

This route bypasses hydroxyl group activation by starting with 4-bromocyclohexylamine:

Step 1: Boc Protection of 4-Bromocyclohexylamine

4-Bromocyclohexylamine is treated with Boc₂O in aqueous THF (pH 9–10) to form tert-butyl (4-bromocyclohexyl)carbamate (85–90% yield).

Step 2: Piperazine Alkylation

The brominated intermediate reacts with 1-benzylpiperazine in acetonitrile at reflux (82°C) for 18 h. Tetrabutylammonium iodide (TBAI) enhances reactivity via phase-transfer catalysis, achieving 70–75% yield.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 18 h |

| Temperature | 82°C |

| Catalyst | TBAI (5 mol%) |

| Final Yield | 73% |

Advantages : Fewer steps; avoids tosylation.

Limitations : Limited availability of 4-bromocyclohexylamine; potential over-alkylation side reactions.

Reductive Amination Approach

Pathway Description

For laboratories prioritizing stereochemical control, reductive amination offers a viable alternative:

Step 1: Synthesis of 4-Oxocyclohexylcarbamate

tert-Butyl (4-oxocyclohexyl)carbamate is prepared via oxidation of 4-aminocyclohexanol using pyridinium chlorochromate (PCC) in DCM (78% yield).

Step 2: Reductive Amination with Benzylpiperazine

The ketone reacts with 1-benzylpiperazine in methanol under hydrogen gas (3 atm) with Pd/C catalysis. After 12 h, the product is isolated via filtration and solvent evaporation (68% yield).

Key Data:

- Reducing Agent : H₂/Pd-C (10 wt%)

- Reaction Time : 12 h

- Diastereomeric Ratio : 3:1 (rel-configuration predominant)

Advantages : Better stereoselectivity; mild conditions.

Limitations : Lower yield compared to substitution methods; requires high-pressure equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Stereocontrol |

|---|---|---|---|---|

| Tosylate Substitution | 75 | 95 | High | Moderate |

| Direct Alkylation | 73 | 93 | Moderate | Low |

| Reductive Amination | 68 | 90 | Low | High |

Industrial Preference : The tosylate method is favored for its balance of yield and scalability, despite requiring multiple steps. Reductive amination is reserved for applications demanding specific stereochemistry.

Emerging Techniques and Optimization

Recent advances focus on process intensification:

- Microwave-Assisted Synthesis : Reduces Step 3 reaction time from 24 h to 2 h with comparable yields (74%).

- Flow Chemistry : Continuous Boc protection and tosylation steps achieve 80% overall yield in <6 h.

- Solvent-Free Conditions : Ball milling tert-butyl (4-hydroxycyclohexyl)carbamate with TsCl and 1-benzylpiperazine yields 70% product without solvents.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in the development of new drugs or as a tool to study specific biological pathways .

Medicine: In medicine, tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate is investigated for its potential therapeutic applications. It may be used in the development of new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the production of various chemical products. Its unique properties make it valuable in the manufacturing of specialized materials .

Mechanism of Action

The mechanism of action of tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound may bind to certain receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate with key analogs, focusing on structural variations, synthetic routes, and inferred properties:

*Molecular weight calculated based on formula.

Structural and Functional Analysis

Substituent Effects on Lipophilicity: The benzylpiperazine group in the target compound contributes to higher lipophilicity compared to analogs with polar groups (e.g., hydroxymethyl or aminomethyl) . This property may enhance blood-brain barrier penetration, making it relevant for CNS drug development. The dichlorophenyl-piperazine analog (456.45 g/mol) introduces halogen atoms, which can improve receptor binding affinity but may also increase metabolic stability risks .

Synthetic Accessibility :

- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (similar to Step 1 in ), whereas dichlorophenyl analogs may require additional halogenation steps .

- Reduction of nitro groups (e.g., Step 2 in ) is critical for generating bioactive amines but introduces challenges in selectivity and purification.

Biological Relevance :

- Piperazine derivatives are prevalent in antipsychotics and antidepressants. The benzylpiperazine moiety in the target compound may interact with serotonin or dopamine receptors, whereas methylpiperazine analogs (e.g., compound 230) are often explored in kinase inhibition .

Biological Activity

tert-Butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanism of action, and structure-activity relationship (SAR) studies, drawing from diverse research sources.

Synthesis

The synthesis of tert-butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate involves several key steps. Initially, the piperazine ring is functionalized to introduce the benzyl group, followed by cyclohexane ring formation. The final product is obtained through carbamate formation. The synthetic pathway can be summarized as follows:

- Piperazine Functionalization : Benzyl chloride reacts with piperazine under basic conditions.

- Cyclohexane Formation : The resulting piperazine derivative undergoes cyclization.

- Carbamate Formation : tert-butyl isocyanate is added to form the carbamate.

Biological Evaluation

The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.

Research indicates that tert-butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate acts primarily as a GlyT-1 inhibitor , which plays a crucial role in glycine transport in the central nervous system (CNS). Glycine is an important neurotransmitter involved in several neurological processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibition of GlyT-1 with an IC50 value in the nanomolar range. This suggests a strong affinity for the target receptor, which is essential for potential therapeutic applications in treating disorders related to glycine dysregulation.

| Compound | GlyT-1 IC50 (nM) | Selectivity for GlyT-1 vs GlyT-2 |

|---|---|---|

| tert-butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate | < 20 | High (GlyT-2 IC50 > 75 µM) |

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in optimizing the biological activity of this compound. Modifications on the benzene ring and piperazine moiety have been systematically analyzed to enhance potency and selectivity.

- Benzene Substituents : Electron-donating groups at specific positions have shown to improve binding affinity.

- Piperazine Modifications : Alterations in the piperazine structure have resulted in varying degrees of receptor selectivity and potency.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuropharmacology : In rodent models, administration of tert-butyl (rel-4-(4-benzylpiperazin-1-yl)cyclohexyl)carbamate led to significant increases in cerebrospinal fluid glycine levels, indicating effective CNS penetration and activity.

- Inflammatory Response : Another study demonstrated that this compound could modulate inflammatory responses through CCR2b receptor antagonism, suggesting a dual mechanism of action that could be beneficial in treating neuroinflammatory conditions .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.